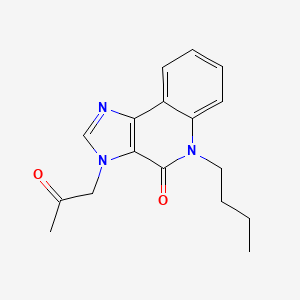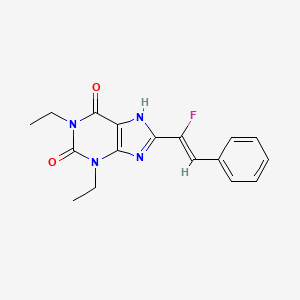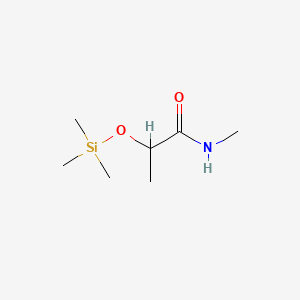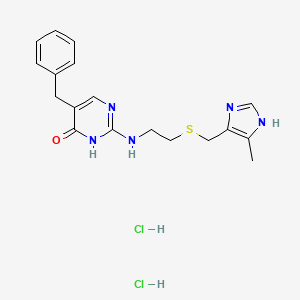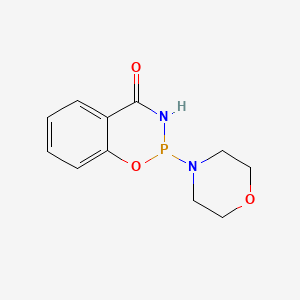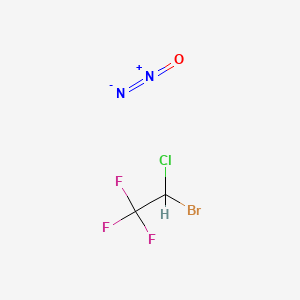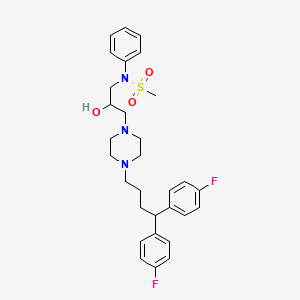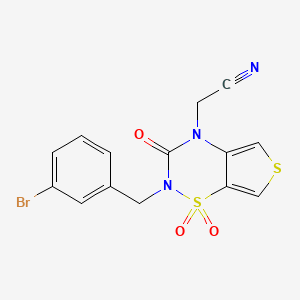
1-(2-Methyl-2-(N-propionyl-p-methoxyphenylamino)ethyl)-4-(p-aminophenethyl)piperazine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methyl-2-(N-propionyl-p-methoxyphenylamino)ethyl)-4-(p-aminophenethyl)piperazine oxalate is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methyl-2-(N-propionyl-p-methoxyphenylamino)ethyl)-4-(p-aminophenethyl)piperazine oxalate typically involves multi-step organic reactions. The process may include:
Step 1: Formation of the piperazine core through a cyclization reaction.
Step 2: Introduction of the 2-methyl-2-(N-propionyl-p-methoxyphenylamino)ethyl group via nucleophilic substitution.
Step 3: Attachment of the p-aminophenethyl group through a coupling reaction.
Step 4: Formation of the oxalate salt by reacting the free base with oxalic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methyl-2-(N-propionyl-p-methoxyphenylamino)ethyl)-4-(p-aminophenethyl)piperazine oxalate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Use of reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Use of halogenating agents or nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe or tool in biochemical assays.
Medicine: Potential therapeutic agent for treating specific diseases.
Industry: Use in the production of pharmaceuticals or specialty chemicals.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include:
Binding to receptors: Modulating receptor activity to produce a physiological response.
Enzyme inhibition: Blocking enzyme activity to alter metabolic pathways.
Signal transduction: Affecting intracellular signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methyl-2-(N-acetyl-p-methoxyphenylamino)ethyl)-4-(p-aminophenethyl)piperazine oxalate
- 1-(2-Methyl-2-(N-propionyl-p-hydroxyphenylamino)ethyl)-4-(p-aminophenethyl)piperazine oxalate
Uniqueness
1-(2-Methyl-2-(N-propionyl-p-methoxyphenylamino)ethyl)-4-(p-aminophenethyl)piperazine oxalate is unique due to its specific functional groups and structural configuration, which may confer distinct pharmacological properties compared to similar compounds.
Properties
CAS No. |
91098-76-9 |
|---|---|
Molecular Formula |
C31H42N4O14 |
Molecular Weight |
694.7 g/mol |
IUPAC Name |
N-[1-[4-[2-(4-aminophenyl)ethyl]piperazin-1-yl]propan-2-yl]-N-(4-methoxyphenyl)propanamide;oxalic acid |
InChI |
InChI=1S/C25H36N4O2.3C2H2O4/c1-4-25(30)29(23-9-11-24(31-3)12-10-23)20(2)19-28-17-15-27(16-18-28)14-13-21-5-7-22(26)8-6-21;3*3-1(4)2(5)6/h5-12,20H,4,13-19,26H2,1-3H3;3*(H,3,4)(H,5,6) |
InChI Key |
XCIQJFPWFJNRHI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C1=CC=C(C=C1)OC)C(C)CN2CCN(CC2)CCC3=CC=C(C=C3)N.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



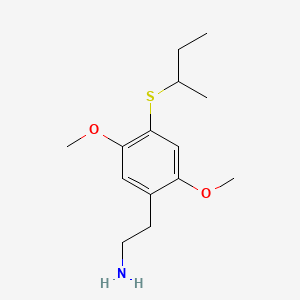
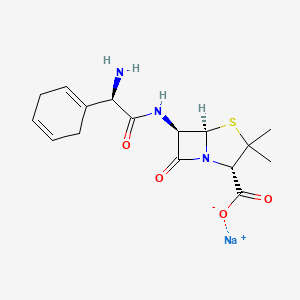

![5-chloro-3-[[3-[(E)-2-cyanovinyl]-5-methyl-phenyl]-methoxy-phosphoryl]-4-fluoro-1H-indole-2-carboxamide](/img/structure/B12755956.png)

